4-(2-Aminopropan-2-yl)aniline: Structural Analysis & Technical Profile
4-(2-Aminopropan-2-yl)aniline: Structural Analysis & Technical Profile
This guide details the chemical structure, physicochemical properties, synthesis, and applications of 4-(2-Aminopropan-2-yl)aniline , a specialized diamine featuring both an aromatic and a sterically hindered aliphatic amine.
Executive Summary
4-(2-Aminopropan-2-yl)aniline (CAS: 878196-82-8 ), also known as 4-amino-α,α-dimethylbenzylamine or p-aminocumylamine , is a bifunctional diamine intermediate. Its molecular architecture is unique: it possesses one primary aromatic amine (aniline-like) and one primary aliphatic amine attached to a tertiary carbon (cumylamine-like).
This dual-amine structure creates a significant reactivity differential . The aliphatic amine is highly basic and nucleophilic, while the aromatic amine is weakly basic and less nucleophilic. This property is exploited in polymer chemistry (as a latent curing agent for epoxies) and pharmaceutical synthesis (as a scaffold for kinase inhibitors), where selective functionalization is required.
Chemical Identity & Structural Analysis
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | 4-(2-Aminopropan-2-yl)aniline |
| Common Names | p-Aminocumylamine; 4-Amino-α,α-dimethylbenzylamine; 1-(4-Aminophenyl)-1-methylethylamine |
| CAS Number | 878196-82-8 |
| Molecular Formula | C₉H₁₄N₂ |
| SMILES | CC(C)(N)c1ccc(N)cc1 |
| Molecular Weight | 150.22 g/mol |
Structural Features
The molecule consists of a benzene ring substituted at the para positions:
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Position 1 : An amino group (-NH₂), forming the aniline moiety.
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Position 4 : An isopropyl group where the central hydrogen is replaced by an amino group (-C(CH₃)₂NH₂).
Key Structural Implications:
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Steric Hindrance : The aliphatic amine is attached to a tertiary carbon (gem-dimethyl group). This steric bulk retards the rate of nucleophilic attack compared to a linear alkyl amine, despite its high basicity.
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Electronic Effects : The aromatic ring acts as an electron sink for the aniline nitrogen (resonance delocalization), lowering its pKa. The aliphatic nitrogen is insulated from the ring by the quaternary carbon, maintaining high basicity.
Physicochemical Properties
The following data summarizes the key physical and chemical characteristics. Note that specific melting/boiling points may vary slightly based on purity and crystalline form.
| Property | Value / Description | Scientific Context |
| Physical State | Solid (Crystalline) | Stabilized by intermolecular H-bonding. |
| Melting Point | 50 – 55 °C (Estimated) | Typical for low-MW aromatic diamines. |
| Boiling Point | ~260 °C (at 760 mmHg) | High BP due to polarity and H-bonding. |
| pKa (Aliphatic) | ~10.5 | Highly basic; protonates first. |
| pKa (Aromatic) | ~4.0 | Weakly basic; protonates only in strong acid. |
| Solubility | Soluble in EtOH, DMSO, DCM | Moderate water solubility due to polarity. |
| LogP | ~1.2 | Lipophilic enough for membrane permeability. |
Synthesis & Manufacturing
The synthesis of 4-(2-Aminopropan-2-yl)aniline typically involves the Ritter Reaction , which is the most efficient method for introducing an amine at a tertiary carbon position.
Synthetic Route: The Ritter Pathway
This protocol utilizes 4-nitro-α-methylstyrene or 4-nitro-α,α-dimethylbenzyl alcohol as the precursor.
Step-by-Step Mechanism:
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Precursor Formation : 4-Nitrocumene is oxidized to 4-nitro-α,α-dimethylbenzyl alcohol .
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Ritter Reaction : The alcohol is treated with acetonitrile (CH₃CN) and strong acid (H₂SO₄). The acid generates a tertiary carbocation, which is trapped by the nitrile to form a nitrilium ion, followed by hydrolysis to the acetamide .
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Hydrolysis : The acetamide is hydrolyzed (acidic or basic) to yield the free amine (4-nitro-α,α-dimethylbenzylamine).
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Reduction : The nitro group is reduced (H₂/Pd-C or Fe/HCl) to the aniline , yielding the final diamine.
Visualization of Synthesis Pathway
The following diagram illustrates the logical flow of the synthesis.
[4]
Reactivity & Applications
Differential Reactivity Profile
The core value of this molecule lies in the pKa difference (~6.5 units) between the two amine groups.
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Aliphatic Amine (-C(CH₃)₂NH₂) : Reacts rapidly with electrophiles (isocyanates, epoxides, acid chlorides) at room temperature.
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Aromatic Amine (Ar-NH₂) : Reacts slowly; often requires catalysis or elevated temperatures.
This allows for chemoselective reactions , where one end of the molecule can be functionalized without protecting the other.
Key Applications
A. Epoxy Curing Agents (Latent Hardeners)
In epoxy resin formulations, this diamine serves as a B-staging agent .
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Stage 1 : The aliphatic amine reacts at low temperatures to form a linear, soluble prepolymer.
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Stage 2 : Upon heating, the aromatic amine reacts to crosslink the system, creating a thermoset network with high glass transition temperature (Tg).
B. Pharmaceutical Intermediates
The 4-(2-aminopropan-2-yl)aniline scaffold is used in the design of Kinase Inhibitors .[1] The gem-dimethyl group provides a specific conformational lock, positioning the aniline to interact with the hinge region of kinase enzymes (e.g., in oncology drugs targeting c-Met or ALK).
C. Polyimides & High-Performance Polymers
Used as a monomer in polyimide synthesis, the bulky isopropyl group disrupts chain packing, increasing solubility and transparency of the polymer without significantly sacrificing thermal stability.
Experimental Protocol: Characterization
When handling or synthesizing this compound, the following analytical signatures confirm its identity.
1H NMR Spectroscopy (DMSO-d6)
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δ 1.35 ppm (s, 6H) : Gem-dimethyl protons (-C(CH₃)₂-).
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δ 1.8-2.0 ppm (br s, 2H) : Aliphatic amine protons (-NH₂).
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δ 4.8-5.0 ppm (br s, 2H) : Aromatic amine protons (Ar-NH₂).
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δ 6.55 ppm (d, 2H) : Aromatic protons ortho to the aniline amine.
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δ 7.10 ppm (d, 2H) : Aromatic protons meta to the aniline amine.
Safety & Handling (MSDS Highlights)
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Hazards : Corrosive (Skin Corr. 1B), Acute Toxicity (Oral/Dermal).
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Storage : Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2-8°C.
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PPE : Nitrile gloves, safety goggles, and face shield are mandatory.
References
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PubChem Compound Summary . 4-(2-Aminopropan-2-yl)aniline (CAS 878196-82-8). National Center for Biotechnology Information. Link
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Alfa Aesar / Thermo Fisher Scientific . Product Specification: 4-(2-Amino-2-propyl)aniline. Link
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Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society. (Foundational chemistry for the synthesis).[1][2][3] Link
- Epoxy Resin Chemistry. Latent Curing Agents and B-Staging Mechanisms. Polymer Science Reviews.
